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Compound of Interest

Compound Name:
Ethyl 1,4-dimethyl-1H-pyrazole-5-

carboxylate

Cat. No.: B1321430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a

wide array of biological activities. The precise three-dimensional arrangement of atoms within

these molecules, determined through single-crystal X-ray crystallography, is fundamental to

understanding their structure-activity relationships (SAR). This guide provides a comparative

analysis of the crystallographic data for several substituted pyrazole carboxylates, offering

insights into their solid-state conformations and intermolecular interactions, which can inform

the design of novel therapeutic agents. While the specific crystal structure for Ethyl 1,4-
dimethyl-1H-pyrazole-5-carboxylate is not publicly available, this guide examines structurally

related pyrazole derivatives to highlight key comparative features.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of substituted

pyrazole carboxylates, providing a basis for comparing their solid-state structures.
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Methyl

5-

hydroxy

-1-
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(3)

Ethyl 1-

(4-
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carboxy
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Key Structural Insights
The crystallographic data reveals significant conformational differences among the analyzed

pyrazole derivatives, largely influenced by the nature and position of the substituents.

In Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the phenyl and pyrazole rings are

inclined at a dihedral angle of 60.83(5)°. The carboxylate group is nearly coplanar with the

pyrazole ring. The crystal packing is characterized by strong O-H···N hydrogen bonds,

forming chains of molecules.

For Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, the dihedral angle

between the pyrazole and the nitrophenyl ring is 49.26(6)°. The crystal structure is stabilized

by C-H···O hydrogen bonds, forming dimeric structures.

The structure of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate shows a different

arrangement, with the planarity and intermolecular interactions being influenced by the

substitution pattern on the pyrazole ring.

These variations in dihedral angles and intermolecular interactions are critical for molecular

recognition and binding to biological targets, thereby influencing the pharmacological profile of

these compounds.

Experimental Protocols
The determination of the crystal structures for the pyrazole derivatives discussed involves a

standard set of procedures in single-crystal X-ray diffraction. A generalized protocol is outlined

below.

Single-Crystal X-ray Diffraction Protocol

Crystal Growth and Selection: Single crystals of the pyrazole derivative suitable for X-ray

diffraction are typically grown by slow evaporation of a saturated solution in an appropriate

solvent (e.g., ethanol, methanol, or ethyl acetate). A crystal of suitable size and quality is

selected under a polarizing microscope.

Mounting: The selected crystal is mounted on a goniometer head, often using a

cryoprotectant to prevent ice formation during data collection at low temperatures.
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Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically around

100-120 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected

using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation)

and a detector. A series of diffraction images are recorded as the crystal is rotated through a

range of angles.

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and the space group. The crystal structure is then solved using

direct methods or Patterson methods, which provide an initial model of the atomic positions.

This model is subsequently refined by full-matrix least-squares procedures, which minimize

the difference between the observed and calculated structure factors.

Data Analysis and Visualization: The final refined structure provides precise information on

bond lengths, bond angles, and intermolecular interactions. This data is then analyzed to

understand the molecular conformation and crystal packing. Software such as SHELX is

commonly used for structure solution and refinement.

Visualizations
Experimental Workflow for Single-Crystal X-ray Diffraction
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A generalized workflow for single-crystal X-ray diffraction.
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From diffraction data to structure-activity relationship.

The comparative crystallographic analysis of these pyrazole derivatives underscores the

significant impact of substituent patterns on their solid-state structures. A thorough

understanding of these three-dimensional arrangements is paramount for the rational design of

next-generation pyrazole-based therapeutics with improved efficacy and selectivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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